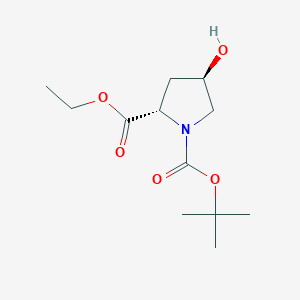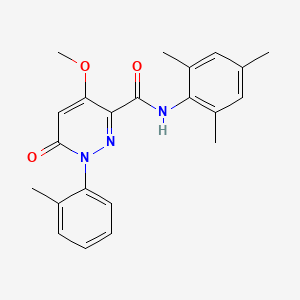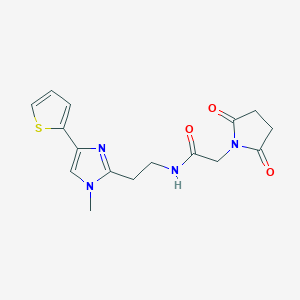
(2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound has been synthesized and characterized for various chemical and structural properties. For example, a study demonstrated the synthesis and ruthenium-BINAP reduction of a ketoester derived from hydroxyproline, which is closely related to (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate (King, Armstrong, & Keller, 2005).
Applications in Medicinal Chemistry 2. Derivatives of this compound have found utility in medicinal chemistry. For instance, 4-fluoropyrrolidine derivatives, which are related to this compound, are useful as dipeptidyl peptidase IV inhibitors. These derivatives have been synthesized and applied as intermediates in medicinal chemistry (Singh & Umemoto, 2011).
Biochemical Research 3. The compound's derivatives have been studied for their biochemical properties. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives of this compound, were synthesized and found to exhibit distinct conformational preferences, useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Enzyme Catalysis 4. This compound has been involved in studies on enzyme-catalyzed reactions. A study described the enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine, a closely related compound, demonstrating significant enantioselectivity (Faigl et al., 2013).
Safety and Hazards
Mécanisme D'action
Boc-Hyp-OEt, also known as (2S,4R)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate or 1-tert-butoxycarbonyl-4-hydroxy-L-proline ethyl ester, is a proline derivative . Here is an overview of its mechanism of action:
Target of Action
As a proline derivative, it may interact with proteins and enzymes that recognize or metabolize proline .
Mode of Action
Boc-Hyp-OEt, as an amino acid derivative, is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Given its role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may be involved in protein synthesis and muscle recovery pathways .
Result of Action
Boc-Hyp-OEt is recognized to be beneficial as an ergogenic dietary substance . It influences the secretion of anabolic hormones, provides fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDZSAWTQOEHX-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![Methyl 4-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]carbamoyl]benzoate](/img/structure/B2366439.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2366441.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2366442.png)
![3-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2366443.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)
![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)